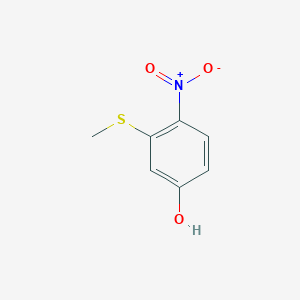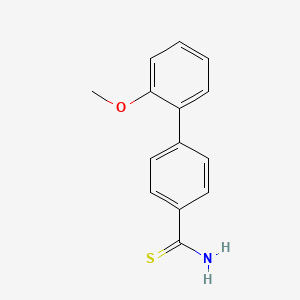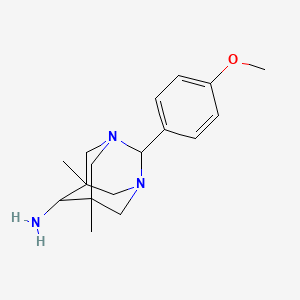
(1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine is a complex organic compound characterized by its unique adamantane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine typically involves multi-step organic reactions. The process may start with the preparation of the adamantane core, followed by the introduction of the 4-methoxyphenyl group and the formation of the diazaadamantane structure. Common reagents used in these steps include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
Chemistry
In chemistry, (1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure and stereochemistry make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, this compound may be explored for its pharmacological properties. Researchers may study its effects on various biological pathways and its potential as a therapeutic agent.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals.
作用机制
The mechanism of action of (1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds to (1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine include other diazaadamantane derivatives and compounds with similar structural motifs, such as:
- (1R,2S,3S,5R,6S,7S)-2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine
- (1R,2S,3S,5R,6S,7S)-2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the 4-methoxyphenyl group
属性
IUPAC Name |
2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-16-8-19-10-17(2,15(16)18)11-20(9-16)14(19)12-4-6-13(21-3)7-5-12/h4-7,14-15H,8-11,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIFDJNHYVOVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1N)(CN(C2)C3C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
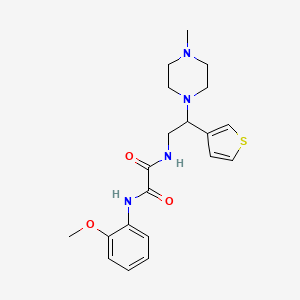
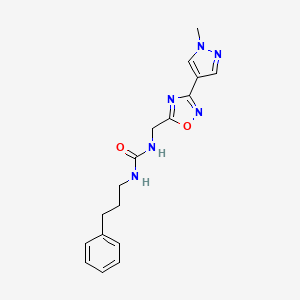
![1-[4-(4,5-Dichloroimidazol-1-yl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2423420.png)
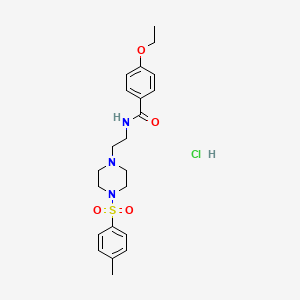
![6-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2423423.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide](/img/structure/B2423426.png)
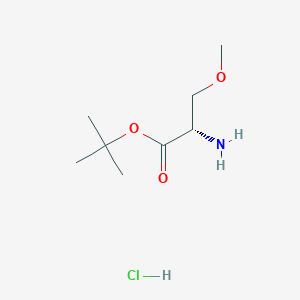
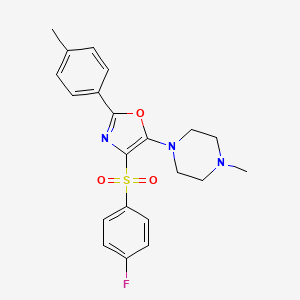
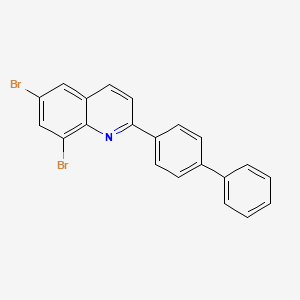
![3-ethyl-N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2423433.png)
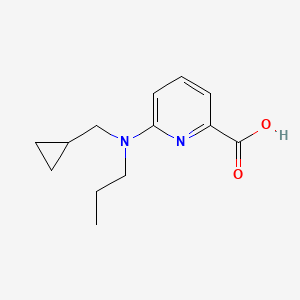
![N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2423437.png)
